

N-(3-chlorophenyl)maleimide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of N-(3-chlorophenyl)maleimide. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.

Core Physicochemical Properties

N-(3-chlorophenyl)maleimide is a derivative of maleimide featuring a 3-chlorophenyl substituent on the nitrogen atom. Its chemical structure combines the reactive maleimide ring with the physicochemical characteristics imparted by the chlorinated aromatic moiety.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of N-(3-chlorophenyl)maleimide and its isomers for comparative analysis.

Property	N-(3-chlorophenyl)maleimide	N-(2-chlorophenyl)maleimide	N-(4-chlorophenyl)maleimide
Molecular Formula	C ₁₀ H ₆ ClNO ₂	C ₁₀ H ₆ ClNO ₂	C ₁₀ H ₆ ClNO ₂
Molecular Weight	207.62 g/mol [1]	207.61 g/mol	207.61 g/mol
Melting Point	Not explicitly found; 108 - 109 °C (for 2-chloro isomer)[2]	108 - 109 °C[2]	109-110 °C, 115-120 °C[3]
Boiling Point	No data available; likely decomposes	Not applicable[2]	350.6°C at 760 mmHg (predicted, likely decomposes)[3]
Appearance	Yellow solid (for 2- and 4-chloro isomers) [2]	Yellow solid[2]	Yellow solid
Solubility	Soluble in Chloroform-d, DMSO-d ₆ . Recrystallized from ethanol, cyclohexane. [1][2]	No explicit data	Recrystallized from ethanol.[4]

Spectroscopic Data	N-(3-chlorophenyl)maleimide
¹ H NMR (CDCl ₃)	Spectral data available, but specific shifts for the 3-chloro isomer were not found in the initial search. For the related N-(4-chlorophenyl)maleimide in CDCl ₃ : δ (ppm): 7.43 (m, 2H, Ar-H), 7.32 (m, 2H, Ar-H), 6.85 (s, 2H, HC=).
¹³ C NMR (CDCl ₃)	Spectral data available, but specific shifts for the 3-chloro isomer were not found in the initial search. For the related N-(4-chlorophenyl)maleimide in CDCl ₃ : δ (ppm): 169.1, 134.3, 133.7, 129.9, 129.3, 127.1.
Mass Spectrometry (GC-MS)	m/z (rel. int.): 207 (M+, 100) for the 4-chloro isomer.

Experimental Protocols

Synthesis of N-(substituted-phenyl)maleimides

The synthesis of N-aryl maleimides, including chlorophenyl derivatives, is typically a two-step process.^[4] The general procedure involves the reaction of maleic anhydride with a substituted aniline to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the final maleimide.

Step 1: Formation of N-(3-chlorophenyl)maleamic acid

- Dissolve maleic anhydride in a suitable solvent such as acetic acid or ether in a round-bottom flask equipped with a stirrer.^{[4][5]}
- Slowly add an equimolar amount of 3-chloroaniline to the solution while stirring.
- The reaction is typically carried out at room temperature.
- The resulting N-(3-chlorophenyl)maleamic acid often precipitates from the solution.
- Isolate the precipitate by vacuum filtration and wash with a small amount of cold solvent.

Step 2: Cyclodehydration to N-(3-chlorophenyl)maleimide

- Suspend the dried N-(3-chlorophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.^[4]
- Heat the mixture, for example, in a water bath at 85–95 °C, with stirring for approximately one hour.^[4]
- Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the N-(3-chlorophenyl)maleimide.
- Collect the product by vacuum filtration and wash thoroughly with cold water.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.^[4]

Characterization Methods

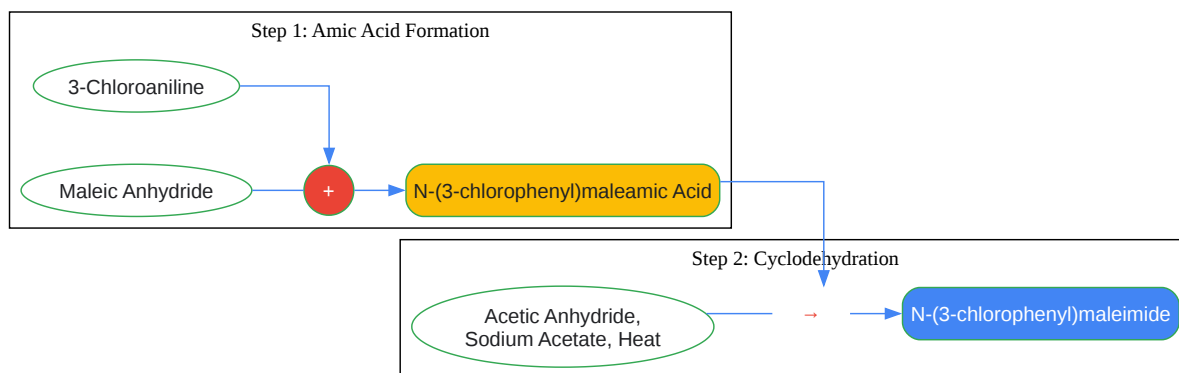
Standard analytical techniques are employed to confirm the structure and purity of the synthesized N-(3-chlorophenyl)maleimide.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer, typically in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d₆-DMSO), to elucidate the chemical structure.^[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the imide ring.
- Melting Point Determination: The melting point is measured to assess the purity of the synthesized compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of N-(3-chlorophenyl)maleimide.

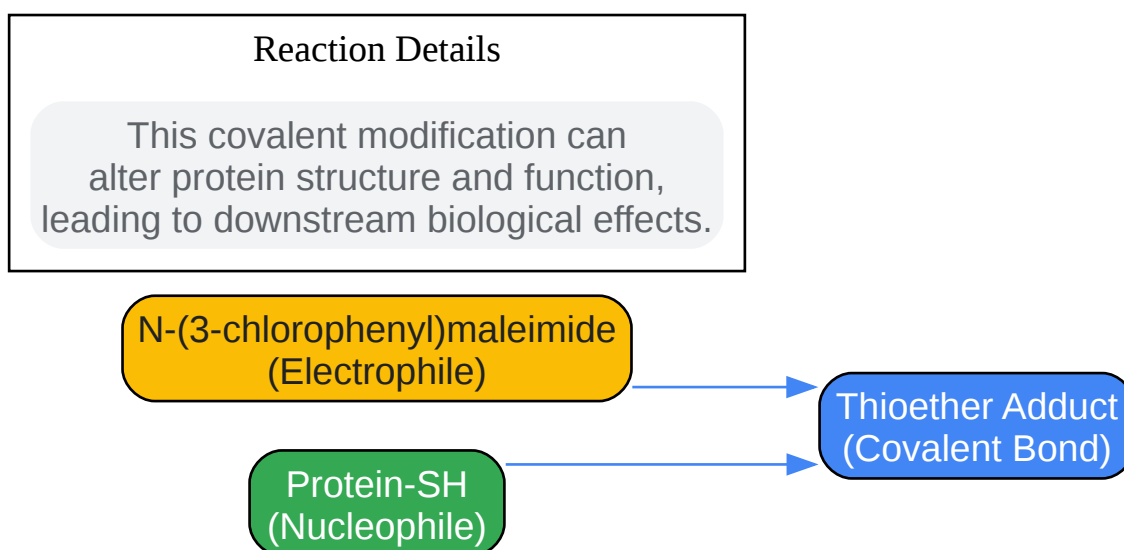


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Caption: Two-step synthesis of N-(3-chlorophenyl)maleimide.

Proposed Mechanism of Action: Thiol-Michael Addition

The biological activity of maleimides is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules. A primary target is the thiol group of cysteine residues in proteins.[6][7]

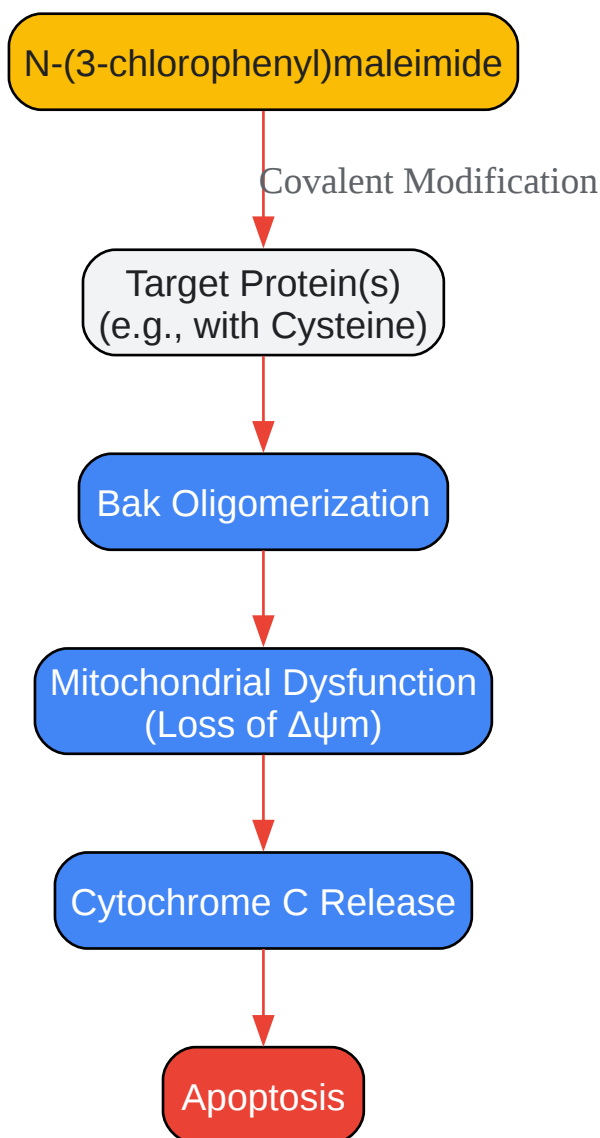


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Caption: Michael addition of a protein thiol to the maleimide ring.

Potential Downstream Signaling Pathway: Apoptosis Induction

Based on studies with related maleimide compounds like N-(1-pyrenyl) maleimide, a potential mechanism for inducing apoptosis involves the oligomerization of pro-apoptotic proteins such as Bak, leading to mitochondrial dysfunction.[8]



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Caption: Proposed apoptosis induction pathway for a maleimide compound.

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